Methyl 4-amino-2-chloro-3-iodobenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2-chloro-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-chloro-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-chloro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSLUSZCJZGFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-chloro-3-iodobenzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, Methyl 4-amino-2-chloro-3-iodobenzoate. It details the compound's physicochemical properties, a validated synthesis protocol, its strategic applications in pharmaceutical research, and essential safety and handling procedures.

Core Compound Identification and Properties

Methyl 4-amino-2-chloro-3-iodobenzoate is a polysubstituted aromatic ester. Its unique arrangement of amino, chloro, and iodo functional groups on the benzoate scaffold makes it a highly versatile building block in medicinal chemistry. The presence of the iodine atom, in particular, provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, pivotal in constructing complex molecular architectures.

CAS Number: 935676-14-5[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇ClINO₂ | [1] |

| Molecular Weight | 311.5 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)N)I)Cl | [1] |

| InChI Key | UPSLUSZCJZGFEL-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Predicted) | - |

| Melting Point | 66-70 °C (for isomer) | |

| Solubility | Soluble in various organic solvents | [2] |

| Storage | Controlled room temperature |

Note: Some physical properties are inferred from closely related isomers due to limited data on the specific CAS number.

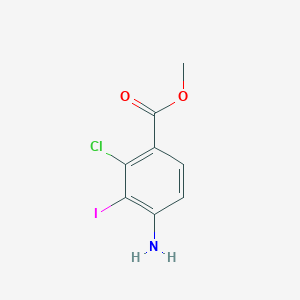

Structural Representation

The structure of Methyl 4-amino-2-chloro-3-iodobenzoate is depicted below.

Caption: Chemical structure of Methyl 4-amino-2-chloro-3-iodobenzoate.

Synthesis Protocol: A Guided Pathway

The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate typically involves a multi-step process starting from a more common precursor. A logical and field-proven approach is the esterification of the corresponding carboxylic acid, which itself can be synthesized from a commercially available aminobenzoate derivative. The following protocol is based on established chemical transformations for analogous compounds.[2][3]

Workflow for Synthesis

Caption: General workflow for the synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate.

Detailed Step-by-Step Methodology

Objective: To synthesize Methyl 4-amino-2-chloro-3-iodobenzoate from Methyl 4-amino-2-chlorobenzoate.

Materials:

-

Methyl 4-amino-2-chlorobenzoate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10%)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, heating/stirring apparatus, rotary evaporator

Protocol:

-

Iodination:

-

In a round-bottom flask, dissolve Methyl 4-amino-2-chlorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

-

Slowly add a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), to initiate the electrophilic iodination. The iodine will preferentially add to the position ortho to the activating amino group.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

-

Esterification (if starting from the acid):

-

This step assumes the starting material is the carboxylic acid. If starting from the ester as in Step 1, this step is not necessary.

-

Dissolve 4-amino-2-chloro-3-iodobenzoic acid in an excess of anhydrous methanol.[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[2]

-

Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.[2]

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

If the reaction medium is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence stops.[2]

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure Methyl 4-amino-2-chloro-3-iodobenzoate.

-

Applications in Drug Development & Medicinal Chemistry

The true value of Methyl 4-amino-2-chloro-3-iodobenzoate lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical compounds. The distinct functional groups allow for sequential, site-selective modifications.

Key Synthetic Utility:

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive towards palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This enables the straightforward introduction of aryl, vinyl, or alkynyl groups at the 3-position, a critical step in building the core of many modern drugs.[4]

-

Scaffold for Kinase Inhibitors: Substituted aminobenzoic acid derivatives are foundational scaffolds for a wide range of kinase inhibitors used in oncology.[5][6] The amino group can be functionalized to form amides or participate in cyclization reactions, while the ester can be hydrolyzed to the carboxylic acid for further modification. These compounds often target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7]

-

Building Block for Heterocycles: The amino and ester functionalities can be used to construct various heterocyclic ring systems, which are prevalent in biologically active molecules.

Illustrative Pathway: Synthesis of an EGFR Inhibitor Precursor

Caption: Application in building a complex drug scaffold.

This pathway demonstrates how the iodo group is first used for a Suzuki coupling to add a new aromatic ring. Subsequently, the ester is hydrolyzed, and the resulting carboxylic acid is coupled with an aniline derivative to form a complex benzamide structure, a common motif in kinase inhibitors.[5][6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 935676-14-5 is not widely available, data from structurally related compounds provide essential safety guidelines.[8][9] Researchers must perform a thorough risk assessment before handling this chemical.

Hazard Identification (Inferred)

-

Acute Toxicity: May be harmful if swallowed.[10]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[8][9][11]

Recommended Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield.[8][12] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[8][12] |

| Respiratory Protection | Use in a well-ventilated fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[8][9][12] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[8] Wash hands thoroughly after handling.[8][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][12] Keep away from strong oxidizing agents.[8]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][12]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[9]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

References

-

PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. Retrieved from [Link]

-

Al-Dhhan, Z. T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. meguiars.com [meguiars.com]

Methyl 4-amino-2-chloro-3-iodobenzoate: A Strategic Synthon in Neuropharmacological Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of highly functionalized building blocks is paramount for the rapid exploration of chemical space. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) represents a quintessential polyhalogenated synthon [1]. Featuring an anthranilic acid core decorated with orthogonal halogens (chlorine and iodine), an activating amino group, and a protected carboxylate, this molecule is engineered for chemoselective cross-coupling.

As a Senior Application Scientist, I have observed that the true value of this compound lies in its differential bond dissociation energies. The weaker C–I bond allows for selective palladium-catalyzed transformations (e.g., Sonogashira or Suzuki couplings) while leaving the C–Cl bond intact for subsequent late-stage functionalization. This strategic reactivity makes it an indispensable precursor for synthesizing complex indole carboxamides, which are potent antagonists of the P2X7 receptor and Monoacylglycerol lipase (MGL) inhibitors [2].

Physicochemical Profiling & Structural Anatomy

Understanding the electronic and steric environment of Methyl 4-amino-2-chloro-3-iodobenzoate is critical for predicting its reactivity. The electron-donating amino group at C4 strongly activates the ring, while the halogens at C2 and C3 induce steric crowding and inductive withdrawal.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Significance in Synthesis |

| CAS Registry Number | 935676-14-5 | Unique identifier for procurement and regulatory tracking [1]. |

| Molecular Formula | C8H7ClINO2 | Dictates stoichiometric calculations and mass spectrometry targeting. |

| Molecular Weight | 311.50 g/mol | High molecular weight due to heavy halogens; affects atom economy. |

| Exact Mass / Monoisotopic | 310.92 g/mol | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area | 52.3 Ų | Influences solubility profiles during recrystallization and extraction. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (-NH2), 3 Acceptors | Governs intermolecular packing and crystallization behavior. |

Strategic Synthesis & Isolation Protocol

The synthesis of this synthon requires precise control over electrophilic aromatic substitution. The primary challenge is regioselectivity: the iodination of methyl 4-amino-2-chlorobenzoate yields a mixture of 3-iodo and 5-iodo isomers. The following protocol details not just the how, but the why behind each step [2].

Phase 1: Esterification of 4-amino-2-chlorobenzoic acid

-

Objective: Protect the carboxylic acid to prevent unwanted side reactions during iodination and to modulate the electronic directing effects.

-

Methodology:

-

Suspend 4-amino-2-chlorobenzoic acid in anhydrous Methanol (MeOH).

-

Add Acetyl chloride dropwise at 0°C.

-

Reflux the mixture for 5 hours.

-

-

Mechanistic Causality: Acetyl chloride reacts violently with MeOH to generate anhydrous HCl in situ. This acts as a highly efficient, water-free acid catalyst for the Fischer esterification.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material is consumed, yielding a product peak at m/z 227.29 ([M+CH3CN+H]+) [2].

Phase 2: Electrophilic Iodination and Regioisomer Resolution

-

Objective: Introduce the iodine atom selectively, followed by the critical separation of the resulting regioisomers.

-

Methodology:

-

Suspend methyl 4-amino-2-chlorobenzoate in Ethanol (EtOH) under argon.

-

Add 1.0 equivalent of Silver sulfate (Ag₂SO₄) and 1.05 equivalents of Iodine (I₂). Stir for 15 minutes.

-

Filter the mixture, concentrate the filtrate, and partition between Dichloromethane (DCM) and 1M NaOH.

-

Resolution Step: Purify the crude mixture via recrystallization in Heptane/Ethyl Acetate (75/25 v/v).

-

-

Mechanistic Causality: Ag₂SO₄ acts as a halophilic Lewis acid. It abstracts an iodide ion from I₂, precipitating insoluble AgI and generating a highly reactive iodonium (I⁺) equivalent. The strongly activating -NH₂ group directs the electrophile to the ortho positions (C3 and C5).

-

Isolation Logic: The recrystallization step is counter-intuitive but highly effective. The unwanted 5-iodo isomer is less soluble in the Heptane/EtOAc matrix and precipitates as a solid. The target 3-iodo isomer remains enriched (up to 66%) in the mother liquor, which is subsequently evaporated to yield the product [2].

-

Self-Validation (IPC): LC-MS analysis of the mother liquor must confirm the presence of the target mass at m/z 352.79 ([M+CH3CN+H]+) [2].

Caption: Synthesis workflow highlighting the critical regioisomer resolution via differential solubility.

Applications in Targeted Therapeutics

The primary utility of Methyl 4-amino-2-chloro-3-iodobenzoate is its role as a precursor for indole-based pharmacophores. By subjecting the C-I bond to a Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) followed by cyclization, chemists can rapidly construct 4-chloro-1H-indole-5-carboxylic acid derivatives [3].

P2X7 Receptor Antagonism

These indole derivatives are highly sought after as P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia and astrocytes. Overactivation of this receptor by extracellular ATP (a danger-associated molecular pattern) leads to K⁺ efflux, which triggers the NLRP3 inflammasome. This cascade results in the release of pro-inflammatory cytokines (IL-1β, IL-18), driving chronic neuroinflammation and neuropathic pain [2].

Antagonists derived from our target synthon block this channel, halting the inflammatory cascade at its source.

Caption: Logical pathway of P2X7 receptor-mediated neuroinflammation and targeted antagonism.

Monoacylglycerol Lipase (MGL) Inhibition

Beyond P2X7, similar indole and azetidinyl diamide derivatives synthesized from this building block exhibit potent inhibition of Monoacylglycerol lipase (MGL) [3]. By inhibiting MGL, these compounds prevent the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), thereby potentiating endocannabinoid signaling and providing an alternative antinociceptive (pain-relieving) mechanism without the psychoactive side effects of direct cannabinoid receptor agonists.

References

- World Intellectual Property Organization (WIPO). "WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists." Google Patents.

- European Patent Office. "EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS." Google Patents.

Synthesis and Regioselective Isolation of Methyl 4-amino-2-chloro-3-iodobenzoate: A Technical Guide

Executive Summary

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredient (API) intermediates, I frequently encounter the challenge of regioselective halogenation on highly functionalized aromatic rings. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) is a critical building block in the synthesis of indole carboxamide derivatives, which function as potent P2X7 receptor antagonists[1]. These antagonists are currently under intense investigation for their therapeutic potential in treating neuropathic pain, neuroinflammation, and neurodegenerative disorders such as Alzheimer's disease .

This whitepaper provides an in-depth, field-proven methodology for the synthesis of this intermediate, focusing on the mechanistic causality behind reagent selection, self-validating experimental workflows, and the thermodynamic principles governing the regioselective separation of its isomers.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of the target molecule relies on a two-step sequence: a strictly anhydrous Fischer esterification followed by an electrophilic aromatic substitution (EAS).

In Situ Anhydrous Esterification

Standard esterifications often utilize aqueous mineral acids (like H₂SO₄), which introduce water and limit the reaction equilibrium. In this protocol, we utilize acetyl chloride in methanol . The exothermic reaction between acetyl chloride and methanol generates methyl acetate and strictly anhydrous hydrogen chloride (HCl) in situ. This anhydrous environment prevents reverse hydrolysis, driving the conversion of 4-amino-2-chlorobenzoic acid to its methyl ester to near completion.

Electrophilic Iodination and Regioselectivity

Iodine (I₂) is the least reactive halogen in EAS. While the C4-amino group is strongly activating, the C2-chloro and C1-ester groups deactivate the ring. To overcome this, silver sulfate (Ag₂SO₄) is employed as a halogen scavenger and electrophile activator. Ag₂SO₄ reacts with I₂ to precipitate highly insoluble silver iodide (AgI), simultaneously generating the highly reactive iodonium ion (I⁺). The precipitation of AgI provides the thermodynamic driving force that makes the reaction fast and irreversible at room temperature.

The regioselectivity is dictated by the strong electron-donating effect of the C4-amino group, which directs the incoming I⁺ to the ortho positions (C3 and C5). This inherently results in a mixture of the 3-iodo and 5-iodo regioisomers, necessitating downstream fractional crystallization.

Fig 1: Regioselectivity in the electrophilic aromatic substitution of the arene core.

Experimental Protocols & Self-Validating Workflows

The following protocols are adapted from validated pharmaceutical scale-up procedures.

Fig 2: Step-by-step synthetic workflow for Methyl 4-amino-2-chloro-3-iodobenzoate.

Protocol A: Synthesis of Methyl 4-amino-2-chlorobenzoate

-

Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

-

Dissolution: Suspend 4-amino-2-chlorobenzoic acid (54.2 mmol) in anhydrous methanol (325 mL).

-

Activation: Slowly add acetyl chloride (163 mmol, ~3.0 eq) dropwise to the stirring suspension at 0 °C. (Note: The reaction between AcCl and MeOH is highly exothermic).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 5 hours.

-

Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and generated methyl acetate.

-

Workup: Partition the resulting residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual HCl.

-

Extraction: Separate the layers. Wash the organic phase again with sat. NaHCO₃, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield a beige solid.

Validation Checkpoint: Perform TLC (e.g., 1:1 Hexanes/EtOAc). The starting acid will remain near the baseline, while the methyl ester will elute with a significantly higher Rf. LC-MS must confirm the appearance of the m/z 227 [M+CH₃CN+H]⁺ peak.

Protocol B: Electrophilic Iodination & Regioisomer Separation

-

Setup: In a clean, dry flask under an argon atmosphere, suspend methyl 4-amino-2-chlorobenzoate (55.8 mmol) in absolute ethanol (558 mL).

-

Reagent Addition: Add silver sulfate (55.8 mmol) followed by elemental iodine (58.6 mmol).

-

Reaction: Stir the dark mixture vigorously at room temperature for 15 to 120 minutes.

-

Quench: Filter the suspension to remove the precipitated AgI. Treat the filtrate immediately with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality Note: Thiosulfate reduces unreacted I₂ to water-soluble iodide ions (I⁻). The physical disappearance of the dark purple iodine color visually validates the successful reduction of the excess oxidant, ensuring safe downstream processing.

-

-

Solvent Removal: Evaporate the ethanol in vacuo.

-

Extraction: Partition the aqueous residue between dichloromethane (DCM) and 1M aqueous NaOH. Wash the organic layer with 1M NaOH and brine, dry over MgSO₄, and concentrate.

-

Regioisomer Separation: Dissolve the crude salmon-colored solid in a 75:25 mixture of Heptane/EtOAc. Allow the less soluble 5-iodo regioisomer to crystallize out of the solution. Filter off the solid waste.

-

Isolation: Evaporate the mother liquor to yield a product enriched (typically 66%+) in the target methyl 4-amino-2-chloro-3-iodobenzoate.

Validation Checkpoint: The complete consumption of the intermediate must be monitored by LC-MS. Successful separation is confirmed by the dominance of the m/z 352.79 peak in the mother liquor fraction.

Quantitative Data & Yield Analysis

To ensure reproducibility, the exact stoichiometric ratios and analytical markers are summarized below.

Table 1: Reaction Stoichiometry and Reagent Equivalents

| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount (mmol) | Role |

| 4-amino-2-chlorobenzoic acid | 171.58 | 1.0 | 54.2 | Starting Material |

| Acetyl chloride | 78.50 | 3.0 | 163.0 | In situ HCl generator |

| Methanol | 32.04 | Solvent | - | Reactant & Solvent |

| Methyl 4-amino-2-chlorobenzoate | 185.61 | 1.0 | 55.8 | Intermediate |

| Silver sulfate | 311.80 | 1.0 | 55.8 | Electrophile activator |

| Iodine | 253.81 | 1.05 | 58.6 | Iodination reagent |

| Ethanol | 46.07 | Solvent | - | Reaction Solvent |

Table 2: Analytical Characterization (LC-MS Data)

| Compound | Exact Mass | LC-MS observed[M+CH₃CN+H]⁺ | Retention Time (t_R) |

| Methyl 4-amino-2-chlorobenzoate | 185.02 | 227.00 | 0.57 min |

| Methyl 4-amino-2-chloro-3-iodobenzoate | 310.92 | 352.79 | 0.72 min |

References

- Title: US Patent 9,556,117 B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL

- Title: US Patent Application 2015/0344425 A1 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-2-chloro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chloro-3-iodobenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its multifunctional structure, featuring an aniline, a chlorinated and iodinated benzene ring, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The precise arrangement of its substituents offers unique electronic and steric properties that can be exploited in the design of novel compounds with specific biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers working with this and related molecules.

Molecular and Computed Properties

The fundamental molecular properties of Methyl 4-amino-2-chloro-3-iodobenzoate have been determined and are summarized in the table below. These properties are crucial for its identification and for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 935676-14-5 | [1] |

| Molecular Formula | C₈H₇ClINO₂ | [1] |

| Molecular Weight | 311.5 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)N)I)Cl | [1] |

| InChI | InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | [1] |

| InChIKey | UPSLUSZCJZGFEL-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Experimentally Determined Physical Properties

As of the latest available data, specific experimentally determined physical properties such as melting point, boiling point, and solubility for Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) are not well-documented in publicly accessible literature and databases. Researchers are advised to handle the compound with care, assuming it to be a solid with limited solubility in water, a common characteristic of similar aromatic compounds.

Comparative Analysis with Isomers

To provide a contextual understanding of the likely physical properties of Methyl 4-amino-2-chloro-3-iodobenzoate, the table below presents the available data for some of its structural isomers. It is crucial to note that these properties belong to the specified isomers and should be used as an estimation only.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Methyl 4-amino-2-chloro-5-iodobenzoate | 256935-85-0 | 155 - 157 | 401.5 ± 45.0 at 760 mmHg | Solid |

| Methyl 2-amino-5-chloro-3-iodobenzoate | 289039-84-5 | 66 - 70 | Not available | Solid |

| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | 86 - 91 | 369.6 ± 32.0 (Predicted) | Beige Crystalline Powder |

Molecular Structure

The two-dimensional structure of Methyl 4-amino-2-chloro-3-iodobenzoate is depicted below, illustrating the connectivity of the atoms.

Experimental Protocols

General Synthesis of Halogenated Methyl Aminobenzoates

The synthesis of compounds like Methyl 4-amino-2-chloro-3-iodobenzoate typically involves a multi-step process. A general approach often starts with a commercially available aminobenzoic acid, followed by sequential halogenation and esterification, or vice-versa. The order of these steps is critical to ensure the correct regioselectivity of the substitutions due to the directing effects of the functional groups on the aromatic ring.

Objective: To provide a conceptual workflow for the synthesis of a polysubstituted aminobenzoate.

Workflow:

-

Starting Material Selection: Choose an appropriate substituted aminobenzoic acid or nitrobenzoic acid as the starting material. The choice depends on the desired final substitution pattern and the directing effects of the existing groups.

-

Halogenation: Introduce the halogen atoms (chloro and iodo) onto the aromatic ring. This can be achieved using various halogenating agents. For instance, chlorination can be performed with N-chlorosuccinimide (NCS), and iodination with N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction conditions (solvent, temperature, catalyst) are optimized to control the position of halogenation.

-

Esterification: The carboxylic acid group is converted to a methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Purification: The final product is purified using techniques like recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) was not available in the searched resources. However, based on the functional groups present and data from related compounds, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to obtain and consult the specific Safety Data Sheet from the supplier before handling this compound.

References

- AiFChem. (2025, October 27). Methyl 4-amino-2-chloro-5-iodobenzoate, 256935-85-0.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chloro-3-iodobenzoate 97%.

- Guidechem. (n.d.). Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki.

- ChemicalBook. (n.d.). Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1.

Sources

An In-Depth Technical Guide to the Chemical Properties and Inferred Reactivity of Methyl 4-amino-2-chloro-3-iodobenzoate

Foreword: In the landscape of pharmaceutical research and fine chemical synthesis, substituted benzoates serve as critical building blocks. Their utility is defined by the unique interplay of electronic and steric effects imparted by the substituents on the aromatic ring. This guide focuses on the chemical properties of Methyl 4-amino-2-chloro-3-iodobenzoate, a compound of interest for its potential as a scaffold in medicinal chemistry and materials science. It is important to note that while extensive data exists for structurally related isomers, direct experimental data for the 2-chloro-3-iodo isomer is not widely available in the public domain. This guide, therefore, adopts a comparative and predictive approach, leveraging data from close structural analogs to provide a robust and scientifically grounded overview for researchers, scientists, and drug development professionals. By understanding the properties of its isomers, we can infer the expected behavior of Methyl 4-amino-2-chloro-3-iodobenzoate, enabling informed decisions in experimental design.

Molecular Structure and Identification

The foundational step in understanding a molecule's behavior is to define its structure and key identifiers. Methyl 4-amino-2-chloro-3-iodobenzoate is a tri-substituted benzene derivative with an amino group, a chlorine atom, and an iodine atom, along with a methyl ester group. The specific arrangement of these substituents dictates its chemical personality.

Chemoselective Functionalization of Halogenated Aromatics: A Technical Guide to Methyl 4-amino-2-chloro-3-iodobenzoate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, densely substituted aromatic building blocks. One such critical intermediate is methyl 4-amino-2-chloro-3-iodobenzoate . Serving as a linchpin in the synthesis of complex targeted therapeutics—including P2X7 receptor antagonists[1] and monoacylglycerol lipase (MGL) inhibitors[2]—this tetra-substituted benzene derivative offers precisely engineered steric and electronic environments.

This whitepaper deconstructs the physicochemical properties, regioselective isolation, and chemoselective utility of this molecule, providing field-proven protocols designed for self-validation and high-yield synthesis.

Physicochemical Identity & Quantitative Data

Understanding the baseline properties of methyl 4-amino-2-chloro-3-iodobenzoate is the first step in predicting its chromatographic behavior and reactivity. The presence of orthogonal halogens (chlorine and iodine) significantly impacts its molecular weight and lipophilicity.

Expert Note on Data Integrity: Automated chemical databases occasionally transpose exact mass and XLogP3 values due to scraping errors. The corrected, verified physicochemical parameters are summarized below[3].

Table 1: Core Physicochemical Properties

| Property | Value | Structural Significance |

| Chemical Name | Methyl 4-amino-2-chloro-3-iodobenzoate | Defines the tetra-substituted core. |

| CAS Number | 935676-14-5 | Standard registry identifier. |

| Molecular Formula | C8H7ClINO2 | Indicates high degree of halogenation. |

| Molecular Weight | 311.50 g/mol | Heavy atom count driven by Iodine (126.9 g/mol ). |

| Monoisotopic Mass | 310.92 Da | Critical for LC-MS reaction monitoring. |

| XLogP3-AA | ~2.4 | Moderate lipophilicity; guides solvent selection. |

| Rotatable Bonds | 2 | Confers rigidity, ideal for receptor binding pockets. |

Synthesis and Regioisomer Resolution

The synthesis of this building block typically begins with the electrophilic iodination of methyl 4-amino-2-chlorobenzoate. However, the strongly electron-donating amino group directs the incoming electrophile to both the C3 and C5 positions, yielding a stubborn mixture of regioisomers.

The Causality of Resolution: Chromatographic separation of the 3-iodo and 5-iodo isomers is notoriously inefficient at scale due to their nearly identical retention factors ( Rf ). Instead, we rely on a thermodynamic resolution via fractional recrystallization[1]. By utilizing a specific solvent system (Heptane/Ethyl Acetate 75:25), the 5-iodo byproduct selectively precipitates, leaving the desired 3-iodo target enriched in the mother liquor.

Regioselective isolation workflow for methyl 4-amino-2-chloro-3-iodobenzoate.

Mechanistic Utility: Chemoselective Cross-Coupling

The true architectural value of methyl 4-amino-2-chloro-3-iodobenzoate lies in its orthogonal halogens. In palladium-catalyzed cross-coupling, the rate of oxidative addition into a carbon-halogen bond follows a strict kinetic hierarchy: C-I > C-Br > C-Cl > C-F .

By leveraging this kinetic differential, we can selectively functionalize the C3 position using Suzuki-Miyaura or Sonogashira conditions[2]. The C2-chlorine remains completely inert during this step, preserved either for a subsequent, harsher cross-coupling reaction or as a permanent structural motif to modulate the drug's metabolic stability.

Chemoselective palladium-catalyzed cross-coupling pathways exploiting the C3-I bond.

Experimental Protocol: Self-Validating Sonogashira Coupling

To demonstrate the application of this intermediate, below is a field-proven, step-by-step methodology for a chemoselective Sonogashira coupling with ethynyltrimethylsilane, a critical step in synthesizing MGL inhibitors[2].

Objective: Achieve >95% conversion at the C3-I bond with 0% reactivity at the C2-Cl bond.

Reagents

-

Substrate: Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq)

-

Alkyne: Ethynyltrimethylsilane (1.5 eq)

-

Catalyst: Pd(PPh3)2Cl2 (0.05 eq)

-

Co-catalyst: CuI (0.10 eq)

-

Base/Solvent: Triethylamine ( Et3N ) / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Methodology & Causality

-

System Deoxygenation (Critical Step):

-

Action: Dissolve the substrate in the THF/ Et3N mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species back to an inactive Pd(II) state and induces Glaser coupling (homocoupling of the alkyne). Removing oxygen ensures catalyst longevity and prevents the consumption of the alkyne starting material.

-

-

Catalyst Introduction:

-

Action: Add Pd(PPh3)2Cl2 and CuI under a positive Argon stream. Stir for 5 minutes until a homogeneous tint is observed.

-

Causality: CuI reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This facilitates rapid transmetalation with the Pd(II) complex, allowing the reaction to proceed at room temperature and preventing thermal degradation of the densely functionalized aromatic ring.

-

-

Alkyne Addition & Self-Validation:

-

Action: Add ethynyltrimethylsilane dropwise. Monitor the reaction via LC-MS after 2 hours.

-

Validation Check: The LC-MS trace must show the disappearance of the m/z 311.9 [M+H]+ peak and the emergence of the m/z 282.1 [M+H]+ product peak. If a peak corresponding to a double-coupling event ( m/z 344.2) appears, the reaction temperature is too high, causing unwanted activation of the C2-Cl bond.

-

-

Workup and Isolation:

-

Action: Quench the reaction with saturated aqueous NH4Cl . Extract with Ethyl Acetate, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

-

Conclusion

Methyl 4-amino-2-chloro-3-iodobenzoate ( MW=311.50 g/mol ) is far more than a simple aromatic ring; it is a finely tuned scaffold designed for programmable, sequential functionalization. By mastering the thermodynamic resolution of its regioisomers and exploiting the kinetic differences between its carbon-halogen bonds, researchers can rapidly assemble highly complex molecular architectures for next-generation therapeutics.

References

- Guidechem.Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki.

- Google Patents.US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.

- Google Patents.EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS.

Sources

In-Depth Technical Guide: ¹H NMR Spectral Analysis of Methyl 4-amino-2-chloro-3-iodobenzoate

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Protocol Standards, and Isomer Discrimination

Executive Summary & Molecular Architecture

In pharmaceutical development, highly functionalized tetrasubstituted benzenes like methyl 4-amino-2-chloro-3-iodobenzoate serve as critical building blocks for advanced therapeutics, including P2X7 receptor antagonists[1] and monoacylglycerol lipase (MGL) inhibitors[2].

The structural topology of this molecule presents a highly asymmetric electronic environment. The benzene ring is substituted at four consecutive positions: an ester at C1, a chlorine atom at C2, an iodine atom at C3, and an amino group at C4. The push-pull dynamics between the electron-donating amino group (+R effect) and the electron-withdrawing methyl ester (-R, -I effects) dictate the electron density across the aromatic core. Understanding this anisotropic shielding is paramount for accurately interpreting its ¹H Nuclear Magnetic Resonance (NMR) spectrum and confirming its structural integrity[3].

The Critical Role of ¹H NMR in Isomer Discrimination

A persistent challenge in the synthesis of this compound is the regioselectivity of the electrophilic aromatic iodination of the precursor, methyl 4-amino-2-chlorobenzoate. The reaction typically yields a crude mixture of two regioisomers: the target 3-iodo isomer and the byproduct 5-iodo isomer [1].

¹H NMR spectroscopy serves as the definitive, non-destructive analytical checkpoint to discriminate between these isomers based on their spin-spin coupling networks:

-

3-Iodo Isomer (Target): The remaining aromatic protons are located at C5 and C6. Because they are adjacent (ortho) to each other, they interact through 3-bond scalar coupling (³J), producing two distinct doublets with a coupling constant (J) of approximately 8.5 Hz.

-

5-Iodo Isomer (Byproduct): The remaining aromatic protons are located at C3 and C6. Because they are separated by the rest of the ring (para to each other), their 5-bond scalar coupling (⁵J) is extremely weak (< 1.0 Hz), resulting in two sharp singlets.

This stark contrast in multiplicity provides a binary, self-validating confirmation of regiochemical success following recrystallization.

Synthetic workflow and 1H NMR validation checkpoint for isomer discrimination.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. Every parameter is chosen to provide internal checks against experimental artifacts.

Step 1: Sample Preparation & Internal Calibration

-

Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Validation Check: TMS ensures absolute referencing at exactly 0.00 ppm. The residual CHCl₃ peak at 7.26 ppm serves as a secondary, independent solvent reference to verify the calibration scale.

Step 2: Instrument Tuning & Shimming

-

Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated probe tuning and matching. Optimize the Z1, Z2, and Z3 superconducting shims.

-

Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will blur the critical 8.5 Hz ortho-coupling of the aromatic protons.

Step 3: Pulse Sequence & Acquisition

-

Action: Execute a standard 1D single-pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 32 transients.

-

Causality: A 2.0-second D1 delay is deliberately chosen to ensure complete longitudinal relaxation (T₁) of the rigid aromatic protons. Failing to allow sufficient relaxation time will result in artificially low integration values for H5 and H6, destroying the quantitative reliability of the spectrum.

Step 4: Processing & Algorithmic Verification

-

Action: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution. Perform zero-order and first-order phase correction.

-

Validation Check: Set the integration of the sharp aliphatic singlet at ~3.88 ppm (-COOCH₃) to exactly 3.00. The two aromatic doublets must consequently integrate to 1.00 ± 0.05. Furthermore, the J-coupling calculated for the H5 doublet must perfectly match the J-coupling of the H6 doublet, proving they are part of the same isolated spin system.

Spectral Data Presentation & Mechanistic Interpretation

The table below summarizes the expected quantitative data for the target compound. The chemical shifts are governed by the sum of the empirical substituent effects on the benzene ring[3].

Table 1: ¹H NMR Spectral Assignments for Methyl 4-amino-2-chloro-3-iodobenzoate (in CDCl₃)

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Mechanistic Causality (Shielding/Deshielding) |

| -COOCH₃ | ~ 3.88 | Singlet (s) | 3H | N/A | Deshielded by the highly electronegative ester carbonyl oxygen, pulling electron density away from the methyl protons. |

| -NH₂ | ~ 4.65 | Broad Singlet (br s) | 2H | N/A | Peak is broadened due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and rapid intermolecular proton exchange. |

| H5 (Aromatic) | ~ 6.67 | Doublet (d) | 1H | ~ 8.5 | Strongly Shielded: H5 is ortho to the amino group. The lone pair on the nitrogen donates electron density into the ring via resonance (+R effect), shifting H5 significantly upfield. |

| H6 (Aromatic) | ~ 7.78 | Doublet (d) | 1H | ~ 8.5 | Strongly Deshielded: H6 is ortho to the ester group. The carbonyl group withdraws electron density via resonance (-R) and induction (-I), shifting H6 significantly downfield. |

Expert Insight on Coupling Dynamics

The ~1.1 ppm difference between H5 and H6 is a textbook example of resonance-driven anisotropy. Because the two protons are isolated from any other spin-active nuclei on the ring (due to the tetrasubstitution at C1, C2, C3, and C4), they form a classic AX spin system . The roof effect (leaning of the doublets toward each other) will be minimal due to the large difference in their chemical shifts (Δν >> J), making first-order analysis highly accurate.

References

- Source: US Patent Application Publication (US20150344425A1)

- Source: European Patent Specification (EP2611774B1)

-

Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Science & Business Media URL: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4-amino-2-chloro-3-iodobenzoate

Abstract

This technical guide provides a comprehensive analysis of the principles and practices required for the characterization of Methyl 4-amino-2-chloro-3-iodobenzoate using Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. We will explore the theoretical underpinnings of the vibrational modes of this highly substituted aromatic compound, present a detailed, field-tested protocol for sample analysis, and provide an in-depth interpretation of the resulting spectrum. The causality behind spectral features is explained, linking them to the molecule's unique electronic and structural properties. This guide serves as a practical reference for confirming the identity and assessing the functional group integrity of this important chemical intermediate.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational transitions of a molecule.[1] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies that correspond to their natural modes of vibration, such as stretching and bending.[2] This absorption pattern is unique to the molecule's structure, providing a distinct "chemical fingerprint."[3]

In the context of pharmaceutical development and organic synthesis, FTIR spectroscopy is indispensable for:

-

Structural Elucidation: Identifying the functional groups present in a molecule.[4]

-

Quality Control: Confirming the identity of raw materials, intermediates, and final products.

-

Purity Assessment: Detecting the presence of impurities or residual solvents.

Methyl 4-amino-2-chloro-3-iodobenzoate is a complex, polysubstituted aromatic compound. Its structure incorporates a variety of functional groups on a benzene ring, making it an excellent candidate for IR analysis. Understanding its spectral features is critical for scientists who synthesize or utilize this compound in further chemical transformations.

Molecular Structure and Predicted Vibrational Frequencies

The structure of Methyl 4-amino-2-chloro-3-iodobenzoate features a central benzene ring with five substituents: a methyl ester (-COOCH₃), a primary amine (-NH₂), a chloro (-Cl) group, an iodo (-I) group, and an aromatic hydrogen (-H). Each of these groups, and the bonds within them, will give rise to characteristic absorption bands in the IR spectrum.

Based on established group frequency correlations, we can predict the regions where key vibrational modes will appear.[5]

| Functional Group/Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Two Bands[6] |

| N-H (Primary Amine) | Scissoring (Bending) | 1650 - 1580 | Medium to Strong[7] |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak to Medium[8] |

| C-H (Methyl group) | Asymmetric & Symmetric Stretch | 3000 - 2850 | Medium[9] |

| C=O (Aromatic Ester) | Stretch | 1730 - 1715 | Strong[10] |

| C=C (Aromatic Ring) | In-ring Stretch | 1600 - 1450 | Medium, Multiple Bands[11] |

| C-O (Ester) | Asymmetric & Symmetric Stretch | 1300 - 1000 | Strong, Two Bands[12] |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | Strong[6] |

| C-H (Aromatic) | Out-of-plane Bend | 900 - 675 | Strong[13] |

| C-Cl (Aryl Halide) | Stretch | 850 - 550 | Medium to Strong[14] |

| C-I (Aryl Halide) | Stretch | ~600 - 500 | Medium to Strong |

Experimental Methodology: A Validated Protocol

The acquisition of a high-quality IR spectrum is paramount for accurate interpretation. The following protocol describes the KBr pellet method, a common and reliable technique for solid samples.

Instrumentation

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is required. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

Experimental Workflow Diagram

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Infrared (IR) Spectroscopy Theory – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

solubility of Methyl 4-amino-2-chloro-3-iodobenzoate in common solvents

An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-chloro-3-iodobenzoate

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Methyl 4-amino-2-chloro-3-iodobenzoate (CAS No. 935676-14-5), a halogenated aromatic compound of interest in synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical predictions based on physicochemical properties with a robust, step-by-step experimental protocol for empirical validation. It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound. The guide includes a qualitative solubility profile, detailed safety and handling procedures, and a validated workflow for quantitative solubility determination.

Introduction: The Imperative of Solubility Profiling

Methyl 4-amino-2-chloro-3-iodobenzoate is a substituted benzoic acid ester with a complex functional group arrangement, suggesting a nuanced solubility profile. An understanding of a compound's dissolution properties in various organic and inorganic solvents is a cornerstone of process chemistry, influencing everything from reaction setup and yield to the efficiency of crystallization and purification processes[1]. In the context of pharmaceutical development, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide provides a comprehensive framework for understanding and determining the solubility of this specific molecule, empowering scientists to optimize its use in their research and development endeavors.

Physicochemical Properties & Structural Analysis

The solubility of a compound is fundamentally governed by its molecular structure. The key physicochemical properties of Methyl 4-amino-2-chloro-3-iodobenzoate are summarized below, providing a basis for predicting its behavior in different solvent systems[2].

| Property | Value | Source |

| CAS Number | 935676-14-5 | [2] |

| Molecular Formula | C₈H₇ClINO₂ | [2] |

| Molecular Weight | 311.5 g/mol | [2] |

| XLogP3-AA | 3.4 | [2] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Expert Analysis of Properties:

-

High Lipophilicity (XLogP3-AA = 3.4): The positive and relatively high XLogP3 value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This is driven by the halogenated benzene ring.

-

Polar Functionalities: Despite its overall lipophilicity, the molecule possesses a polar amino group (-NH₂), an ester group (-COOCH₃), and halogen atoms (Cl, I) that contribute to a significant Topological Polar Surface Area (52.3 Ų) and provide three sites for hydrogen bond acceptance[2].

-

Solubility Prediction: This duality—a lipophilic core with polar functional groups—suggests that the highest solubility will likely be achieved in polar aprotic solvents that can engage in dipole-dipole interactions without being hindered by a strong hydrogen-bonding network. Solubility in non-polar solvents may be moderate, while solubility in highly polar protic solvents like water is expected to be low.

Critical Safety & Handling Protocols

Halogenated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-3-iodobenzoate should always be consulted, data from structurally related compounds indicate a clear hazard profile. Similar molecules are known to be toxic if swallowed and can cause skin, eye, and respiratory irritation[3][4].

Standard Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[3].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area[5]. Wash hands thoroughly after use.

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[6].

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor[5].

Predicted Qualitative Solubility Profile

In the absence of published quantitative data, the principle of "like dissolves like" combined with the physicochemical properties detailed in Section 2 allows for a qualitative prediction of solubility. This table serves as a starting point for solvent screening.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and aprotic nature of DMSO can effectively solvate both the polar functional groups and the aromatic ring of the solute[7][8]. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of overcoming the solute's crystal lattice energy[7][8]. | |

| Acetone | Moderate-High | The polar carbonyl group of acetone interacts favorably with the ester and amino groups of the solute[9]. | |

| Ethyl Acetate | Moderate | As an ester, ethyl acetate shares structural similarities, but its overall polarity is lower than DMSO or DMF, potentially limiting maximum solubility[9]. | |

| Acetonitrile | Moderate | Its polarity and ability to participate in dipole-dipole interactions suggest it will be a reasonably effective solvent. | |

| Polar Protic | Ethanol | Moderate-Low | The hydroxyl group can interact with the solute's polar groups, but the non-polar ethyl chain may limit overall capacity compared to aprotic solvents[10]. |

| Methanol | Moderate-Low | More polar than ethanol, but the strong hydrogen-bonding network of the solvent may not be efficiently disrupted by the solute. | |

| Water | Low | The high lipophilicity (XLogP3 = 3.4) of the compound makes it poorly soluble in water, a highly polar, hydrogen-bonding solvent[10]. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | DCM can effectively solvate the chlorinated and iodinated aromatic ring, but may be less effective with the polar amino and ester groups. |

| Toluene | Low | The aromatic nature of toluene can interact with the solute's phenyl ring, but the significant difference in polarity will likely limit solubility[9]. | |

| Hexane / Heptane | Very Low | The large mismatch in polarity between the non-polar alkane and the polar functional groups of the solute makes significant dissolution highly unlikely[9]. |

Disclaimer: This qualitative profile is predictive. It is imperative for researchers to perform empirical testing to determine quantitative solubility for their specific application and conditions. The protocol in the following section provides a validated method for this determination.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for accurately determining the concentration of a saturated solution of Methyl 4-amino-2-chloro-3-iodobenzoate at a controlled temperature. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of Methyl 4-amino-2-chloro-3-iodobenzoate in a chosen solvent at a specified temperature (e.g., 25°C).

Materials:

-

Methyl 4-amino-2-chloro-3-iodobenzoate

-

Selected analytical-grade solvent(s)

-

Scintillation vials or other suitable glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringes (e.g., 1 mL or 5 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent compatibility)

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Causality: The goal is to ensure that equilibrium is reached from a state of saturation, where the solvent contains the maximum amount of dissolved solute. Adding a visible excess of solid guarantees this condition.

-

Procedure: Add an excess amount of Methyl 4-amino-2-chloro-3-iodobenzoate to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid should be clearly visible at the bottom of the vial.

-

-

Equilibration:

-

Causality: Dissolution is a time-dependent process. A sufficient equilibration period with constant agitation ensures that the system reaches a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Procedure: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

-

Phase Separation & Temperature Maintenance:

-

Causality: To accurately sample the saturated liquid phase (supernatant), the excess solid must be allowed to settle. Maintaining the temperature is critical, as solubility is temperature-dependent.

-

Procedure: After the equilibration period, cease agitation and let the vial stand in the temperature-controlled bath for at least 2-4 hours to allow the undissolved solid to sediment completely.

-

-

Sample Withdrawal and Filtration:

-

Causality: This is the most critical step for accuracy. The supernatant must be filtered to remove any microscopic, undissolved crystals that could otherwise be carried over and artificially inflate the measured concentration.

-

Procedure: Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial.

-

-

Dilution:

-

Causality: The concentration of the saturated solution will likely be too high for direct analysis by methods like HPLC or GC. Accurate dilution brings the concentration into the linear range of the instrument's calibration curve.

-

Procedure: Accurately weigh the filtered saturated solution. Then, using a calibrated micropipette, transfer a precise volume of this solution into a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Causality: A pre-calibrated analytical instrument provides the precise measurement of the solute's concentration in the diluted sample.

-

Procedure: Analyze the diluted solution using a calibrated HPLC or GC method. Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

References

-

PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS) for Methyl 4-amino-3-iodobenzoate. Retrieved from [Link][4]

-

PubChem. (n.d.). Methyl 4-chloro-2-iodobenzoate. Retrieved from [Link][11]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Retrieved from [Link][5]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link][1]

-

Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link][12]

Sources

- 1. physchemres.org [physchemres.org]

- 2. guidechem.com [guidechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Methyl 4-chloro-2-iodobenzoate | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Technical Whitepaper & Safety Data Guide: Methyl 4-amino-2-chloro-3-iodobenzoate

Executive Summary

In modern pharmaceutical development, the strategic design of highly functionalized aromatic intermediates is critical for the synthesis of complex active pharmaceutical ingredients (APIs). Methyl 4-amino-2-chloro-3-iodobenzoate is a tri-substituted aniline derivative that serves as a cornerstone building block in medicinal chemistry[1]. Featuring orthogonal reactive sites—an amine, an ester, a chlorine atom, and a highly reactive iodine atom—this compound enables precise, regioselective cross-coupling reactions. It is most notably utilized in the synthesis of indole carboxamide derivatives, which act as potent P2X7 receptor antagonists targeted at neuropathic pain and neurodegenerative conditions[2].

This technical guide synthesizes critical safety data sheet (SDS) parameters with field-proven handling protocols, toxicological mechanisms, and synthetic workflows to provide a comprehensive resource for research scientists.

Physicochemical & Structural Profiling

Understanding the physical properties of Methyl 4-amino-2-chloro-3-iodobenzoate is essential for predicting its behavior in organic solvents and its physiological absorption profile. The presence of heavy halogens (chlorine and iodine) significantly increases the lipophilicity and molecular weight of the compound, demanding specific considerations during chromatographic purification and biological assay development.

Quantitative Chemical Properties

| Property | Value | Reference |

| Chemical Name | Methyl 4-amino-2-chloro-3-iodobenzoate | [1] |

| CAS Registry Number | 935676-14-5 | [1] |

| Molecular Formula | C8H7ClINO2 | [1] |

| Molecular Weight | 311.504 g/mol | [1] |

| SMILES String | COC(=O)C1=C(C(=C(C=C1)N)I)Cl | [3] |

| Purity Specification | ≥ 95.0% - 98.0% (HPLC) | [1],[4] |

| Structural Class | Halogenated Aniline / Benzoate Ester | [2] |

Hazard Identification & Toxicological Mechanisms

As a halogenated aniline derivative, Methyl 4-amino-2-chloro-3-iodobenzoate presents specific acute and chronic exposure risks. The primary toxicological mechanism of aniline derivatives involves hepatic N-hydroxylation, which can lead to the formation of reactive electrophiles and subsequent methemoglobinemia. Furthermore, the lipophilic nature of the halogenated ring enhances dermal penetration[3].

GHS Classification & Hazard Statements

Based on standardized global harmonization protocols for this chemical class[3], the compound is classified under the following hazard categories:

| GHS Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | Gastrointestinal absorption leads to hepatic metabolism into reactive N-hydroxyarylamines. |

| H312 / H332 | Harmful in contact with skin or if inhaled | High lipophilicity facilitates rapid transport across the stratum corneum and alveolar epithelia. |

| H315 | Causes skin irritation | Electrophilic halogens can disrupt lipid bilayers, causing localized inflammatory responses. |

| H319 | Causes serious eye irritation | Direct contact causes protein denaturation in the corneal epithelium. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust triggers mucosal immune responses in the upper respiratory tract. |

Synthetic Methodology & Regioselective Isolation

The utility of this compound relies heavily on its precise regiochemistry. The synthesis involves the electrophilic aromatic iodination of methyl 4-amino-2-chlorobenzoate. Because the amino group is a strong ortho/para director, iodination occurs at both the 3-position and the 5-position, necessitating a rigorous separation protocol[2].

Step-by-Step Iodination & Isolation Protocol

The following protocol is designed as a self-validating system; each step includes a mechanistic checkpoint to ensure reaction fidelity.

-

Reaction Setup: Suspend methyl 4-amino-2-chlorobenzoate (55.8 mmol) in 558 mL of absolute ethanol under an inert argon atmosphere[2].

-

Causality: Argon prevents oxidative degradation of the aniline moiety, while ethanol serves as a polar protic solvent to stabilize the transition state of the electrophilic substitution.

-

-

Reagent Addition: Add equimolar amounts of silver sulfate (Ag2SO4) and molecular iodine (I2)[2].

-

Causality: Silver sulfate acts as a halophilic Lewis acid. It reacts with I2 to generate the highly electrophilic iodonium ion (I+), simultaneously precipitating insoluble silver iodide (AgI). This precipitation drives the equilibrium forward via Le Chatelier's principle.

-

-

Incubation: Stir the mixture at room temperature for exactly 15 minutes[2].

-

Causality: The aniline ring is highly activated. Extended reaction times will lead to over-iodination (di-iodo byproducts) and degradation.

-

-

Primary Workup: Filter the suspension to remove the AgI salts, then concentrate the filtrate in vacuo[2].

-

Neutralization & Extraction: Partition the concentrated residue between dichloromethane (DCM) and a 1M aqueous NaOH solution[2].

-

Causality: NaOH neutralizes any acidic byproducts (such as sulfuric acid generated from the silver sulfate) and washes away unreacted iodine complexes, ensuring the organic layer contains only the free-base product.

-

-

Regioselective Recrystallization (Critical Step): The crude mixture contains both the 3-iodo and 5-iodo regioisomers. Dissolve the crude solid in a Heptane/Ethyl Acetate (75:25) mixture[2].

-

Causality: The 5-iodo isomer (methyl 4-amino-2-chloro-5-iodobenzoate) has a higher lattice energy and lower solubility in this specific solvent matrix. It precipitates as a solid and is removed via filtration. The target 3-iodo isomer remains highly enriched (up to 66%) in the mother liquor, which is subsequently evaporated to yield the final product[2].

-

Regioselective synthesis and isolation workflow for the 3-iodo isomer.

Pharmacological Application: P2X7 Receptor Antagonism

The primary value of Methyl 4-amino-2-chloro-3-iodobenzoate lies in its use as a precursor for indole carboxamide derivatives[2]. The iodine atom at the 3-position is highly susceptible to oxidative addition by Palladium catalysts, allowing for selective cross-coupling (e.g., Sonogashira or Suzuki reactions) to build the indole core, while the chlorine atom at the 2-position remains intact to provide essential lipophilic bulk in the final drug molecule.

These downstream APIs are potent antagonists of the P2X7 receptor, an ATP-gated ion channel heavily implicated in the activation of the NLRP3 inflammasome. Blocking this pathway is a major therapeutic target for treating chronic inflammatory pain, neuropathic pain, and neurodegenerative conditions[2].

P2X7 receptor signaling pathway targeted by derivatives of the compound.

Standard Operating Procedures (SOPs) for Handling & Emergency Response

To ensure laboratory safety and maintain the integrity of the compound, the following self-validating protocols must be strictly adhered to.

Personal Protective Equipment (PPE)

-

Gloves: Double-layer nitrile gloves (minimum 0.11 mm thickness) are mandatory. Halogenated organics can degrade latex.

-

Eye Protection: ANSI Z87.1 compliant tightly fitting safety goggles.

-

Respiratory: Use an N95 or P100 particulate respirator if handling dry powders outside of a containment zone to prevent inhalation of H335-classified dust[3].

Spill Mitigation Protocol

-

Containment: Immediately isolate the area and ensure the laboratory fume hood exhaust is operating at maximum capacity.

-

Neutralization & Absorption: Do NOT use water directly on the dry powder, as it may spread the contaminant. If the spill is a dry powder, gently sweep it up using a static-free brush into a sealed hazardous waste container. If spilled in a solvent (e.g., DCM or EtOAc), apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

-

Decontamination: Wash the spill site with a 5% sodium bicarbonate solution followed by a standard detergent wash to ensure all residual lipophilic esters are solubilized and removed.

-

Validation: Visually inspect the area under UV light (if applicable, as some conjugated anilines fluoresce) to ensure complete removal.

Storage Conditions

Store in a tightly sealed, light-resistant amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The compound is sensitive to prolonged light exposure, which can trigger homolytic cleavage of the carbon-iodine bond, leading to degradation and discoloration.

References

-

[1] Title: 935676-14-5 | Methyl 4-amino-2-chloro-3-iodobenzoate - Capot Chemical Source: Capot Chemical URL: [Link]

-

[2] Title: US 2015/0344425A1 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents / Googleapis URL: [Link]

-

[4] Title: Methyl 4-amino-2-chloro-3-iodobenzoate 95% | AiFChem, an Xtalpi Company Source: BuyChemJapan URL:[Link]

-

[3] Title: Methyl 4-amino-2-chloro-3-iodobenzoate - FDER | UNR Source: Universidad Nacional de Rosario (UNR) URL: [Link]

Sources

- 1. 935676-14-5 | Methyl 4-amino-2-chloro-3-iodobenzoate - Capot Chemical [capotchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 4. Methyl 4-amino-2-chloro-3-iodobenzoate 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

handling and storage of Methyl 4-amino-2-chloro-3-iodobenzoate

An In-depth Technical Guide to the Safe Handling and Storage of Substituted Aminobenzoates, with a Focus on Methyl 4-amino-2-chloro-3-iodobenzoate Analogs

Disclaimer: This document provides a detailed technical guide on the based on best practices and data from structurally similar compounds. As of the time of this writing, a specific, verified Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-3-iodobenzoate was not available. The information herein is synthesized from data on close structural analogs. Users must consult the compound-specific SDS provided by their supplier before any handling or use. This guide is intended for researchers, scientists, and drug development professionals and should supplement, not replace, official safety documentation and institutional protocols.

Compound Profile and Hazard Identification

Substituted aminobenzoates are a critical class of building blocks in medicinal chemistry and materials science. The specific compound, Methyl 4-amino-2-chloro-3-iodobenzoate, incorporates several functional groups that dictate its reactivity and toxicological profile: an aromatic amine, a halogenated benzene ring (chloro and iodo), and a methyl ester. These features are common in precursors for complex molecular targets.